4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene
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Overview
Description
4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene is an organic compound characterized by the presence of a methanesulfonylmethyl group attached to a benzene ring substituted with a methoxy group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene typically involves a multi-step process. One common method includes the nitration of 1-methoxy-2-nitrobenzene followed by the introduction of the methanesulfonylmethyl group. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then subjected to a sulfonylation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The methanesulfonylmethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. These interactions can affect various biochemical pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
4-(Methanesulfonylmethyl)-1-methoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.
4-(Methanesulfonylmethyl)-2-nitrobenzene:
4-(Methanesulfonylmethyl)-1-nitrobenzene: Lacks both the methoxy and nitro groups, leading to distinct chemical behavior.
Uniqueness
4-(Methanesulfonylmethyl)-1-methoxy-2-nitrobenzene is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the methoxy and nitro groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H11NO5S |
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Molecular Weight |
245.25 g/mol |
IUPAC Name |
1-methoxy-4-(methylsulfonylmethyl)-2-nitrobenzene |
InChI |
InChI=1S/C9H11NO5S/c1-15-9-4-3-7(6-16(2,13)14)5-8(9)10(11)12/h3-5H,6H2,1-2H3 |
InChI Key |
FIGOUDOAOFGHHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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